molecular formula C26H43NO8S B1223063 Gcdcs CAS No. 67030-54-0

Gcdcs

Cat. No.: B1223063
CAS No.: 67030-54-0
M. Wt: 529.7 g/mol
InChI Key: DKXXSIJHWWVNMO-RJVKTHQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gcdcs, with the IUPAC name 2-[[(4R)-4-[(3R,5R,7R,10S,13R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid, is a sulfated bile acid with the molecular formula C26H43NO8S and a molecular weight of 529.7 g/mol . This compound is provided as a high-purity reagent for Research Use Only (RUO) and is strictly intended for laboratory research purposes . RUO products are essential tools for scientific investigations, drug discovery, and the development of new diagnostic assays, but they are not intended for diagnostic procedures or therapeutic use in humans or animals . In research settings, this compound has shown significant clinical relevance as a biomarker. Studies indicate it outperforms non-sulfated analogs in distinguishing patients with drug-induced liver injury (DILI) from healthy controls, demonstrating a high prognostic value . Its use, along with related bile acids, can also aid in the disease stratification of conditions such as primary biliary cholangitis (PBC) and autoimmune hepatitis (AIH) . Researchers should note that this product has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Introduction of this product into humans or animals is strictly prohibited by law .

Properties

CAS No.

67030-54-0

Molecular Formula

C26H43NO8S

Molecular Weight

529.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,7R,10S,13R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO8S/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34)/t15-,16+,17-,18?,19?,20?,21-,24?,25+,26-/m1/s1

InChI Key

DKXXSIJHWWVNMO-RJVKTHQKSA-N

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C

Synonyms

GCDCS
glycochenodeoxycholate-3-sulfate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Bile Acids

GCDCS belongs to the conjugated bile acid family, which includes glycine- or taurine-conjugated derivatives. Below is a comparative analysis of this compound and its structural/functional analogs:

Table 1: Key Characteristics of this compound and Related Conjugated Bile Acids
Compound Conjugation Partner Primary Role in Liver Function Association with Liver Injury
This compound Glycine + Sulfate Fat solubilization; biomarker for DILI Elevated in serum during cholestasis
GCA Glycine Bile acid synthesis; lipid digestion Elevated in PBC and DILI
TCA Taurine Cholesterol homeostasis; signaling Increased in cholestasis and cirrhosis
GCDCA Glycine Bile acid pool regulation Elevated in DILI; linked to ER stress
TUDCA Taurine Anti-apoptotic; ER stress mitigation Protective in cholestasis
TDCA Taurine Detoxification; bile flow regulation Elevated in severe liver injury

Structural Notes:

  • This compound is unique due to sulfation, enhancing its solubility and altering its receptor-binding affinity compared to non-sulfated analogs like GCDCA or GCA .
  • Taurine-conjugated bile acids (e.g., TCA, TDCA) exhibit stronger detergent properties than glycine-conjugated forms, influencing their roles in lipid metabolism and cytotoxicity .

Clinical Relevance and Biomarker Potential

This compound and related bile acids have been studied as diagnostic and prognostic markers in liver diseases:

Table 2: Performance of this compound and Analogs as Biomarkers in Liver Injury
Biomarker Disease Context AUC (ROC Analysis) Key Findings
This compound DILI vs. Controls >0.9 Strong predictive value for DILI diagnosis
GCA PBC (Child-Pugh C) 0.786 Significant elevation in advanced PBC
TCA Cholestasis N/A Correlates with reduced biliary excretion
TDCA AIH vs. PBC 0.811 Differentiates AIH and PBC in Child-Pugh B

Key Insights :

  • This compound outperforms non-sulfated analogs in distinguishing DILI patients from healthy controls, with an AUC >0.9 .
  • GCA and TDCA show stage-specific elevation in PBC and autoimmune hepatitis (AIH), aiding in disease stratification .

Discrepancies and Limitations in Current Research

Contradictory Findings :

  • Urine vs. Serum Levels : reports decreased urinary this compound in liver diseases, contrasting with serum-based studies . This discrepancy may arise from differential renal handling of sulfated bile acids or disease-specific metabolic shifts.
  • Disease Heterogeneity : Studies on this compound in PBC and DILI lack standardization in severity grading, complicating cross-study comparisons .

Research Gaps :

  • Mechanistic studies are needed to clarify this compound’s role in cholestatic injury versus its passive accumulation due to impaired excretion.
  • Longitudinal data on this compound levels pre- and post-treatment could validate its utility in monitoring therapeutic efficacy.

Q & A

Q. What are the core structural domains of GCDCs, and how do they contribute to bacterial signaling?

this compound comprise three domains: a heme-binding globin domain, an intermediate domain, and a diguanylate cyclase (DGC) domain. The globin domain senses oxygen, triggering conformational changes that modulate DGC activity to synthesize c-di-GMP, which regulates bacterial motility and biofilm formation. Methodologically, researchers can use site-directed mutagenesis to disrupt specific domains and assess functional changes via enzymatic assays (e.g., measuring c-di-GMP levels) . Structural techniques like X-ray crystallography or cryo-EM further elucidate domain interactions .

Q. How should researchers design experiments to measure GCDC enzymatic activity?

Key steps include:

  • In vitro assays : Purify GCDC proteins and measure c-di-GMP production using HPLC or fluorescence-based methods under varying oxygen conditions.
  • Controls : Include negative controls (e.g., catalytically inactive mutants) and positive controls (e.g., known DGC enzymes).
  • Environmental modulation : Test activity under aerobic vs. anaerobic conditions to assess oxygen sensitivity . Reference experimental frameworks from geochemistry and biochemistry for rigor .

Q. What strategies are effective for conducting literature reviews on this compound?

  • Use Google Scholar with advanced operators: intitle:"this compound", author:"Smith", and Boolean terms (e.g., This compound AND "c-di-GMP") to refine results .
  • Prioritize peer-reviewed journals and exclude preprints unless validated.
  • Track citations of seminal papers to identify influential studies .

Advanced Research Questions

Q. How can conserved amino acid residues in this compound be analyzed for functional significance?

  • Mutational analysis : Target residues (e.g., Phe42, Tyr43 in the globin domain) via site-directed mutagenesis and compare enzymatic activity to wild-type this compound .
  • Structural modeling : Use tools like PyMOL or AlphaFold to predict how mutations affect domain interactions.
  • Phylogenetic studies : Compare residue conservation across bacterial species to identify evolutionarily critical sites .

Q. What methodologies address contradictions in GCDC activity data across experimental conditions?

  • Replication : Repeat assays under standardized conditions to rule out technical variability.
  • Cross-validation : Use complementary methods (e.g., enzymatic assays vs. genetic knockout phenotypes).
  • Meta-analysis : Systematically review published data to identify confounding variables (e.g., bacterial strain differences) .

Q. How can interdisciplinary approaches enhance GCDC research in bacterial biofilms?

  • Integrated techniques : Combine biochemical assays (c-di-GMP quantification) with confocal microscopy to visualize biofilm architecture.
  • Multi-omics : Apply transcriptomics/proteomics to identify GCDC-regulated pathways.
  • Computational modeling : Predict c-di-GMP diffusion dynamics within biofilms .

Q. What advanced statistical methods are suitable for analyzing heterogeneous GCDC activity data?

  • Multivariate regression : Assess correlations between enzymatic activity and variables like oxygen concentration or pH.
  • Cluster analysis : Group bacterial strains based on GCDC activity profiles.
  • Error propagation : Quantify uncertainties from replicate measurements using tools like Monte Carlo simulations .

Methodological Best Practices

Q. How should raw and processed GCDC data be presented in publications?

  • Raw data : Include large datasets (e.g., kinetic measurements) in appendices or supplementary materials.
  • Processed data : Use line graphs for activity trends and heatmaps for residue conservation. Ensure clarity in figure legends and statistical annotations (e.g., error bars, p-values) .

Q. What criteria ensure reproducibility in GCDC studies?

  • Detailed protocols : Document enzyme purification steps, assay conditions, and instrument calibration.
  • Open data : Share datasets via repositories like Zenodo or Figshare.
  • Ethical rigor : Disclose conflicts of interest and adhere to institutional biosafety guidelines .

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